molecular formula C6H6I2N2O2 B2894533 Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate CAS No. 2402829-81-4

Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate

Cat. No. B2894533
M. Wt: 391.935
InChI Key: IWKJBQFACHWINP-UHFFFAOYSA-N
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Description

“Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate” is a chemical compound. However, there is limited information available about this specific compound123.



Synthesis Analysis

The synthesis of pyrazole derivatives, which would include “Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system4. However, the specific synthesis process for “Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate” is not readily available in the searched resources.



Molecular Structure Analysis

The molecular structure of “Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate” is not explicitly provided in the searched resources. However, similar compounds like “4,5-Diiodo-1-methyl-1H-imidazole” have been studied, and their InChI codes and molecular weights are provided1.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate”. However, pyrazole derivatives are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media45.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate” are not explicitly mentioned in the searched resources. However, similar compounds like “4,5-Diiodo-1-methyl-1H-imidazole” have a molecular weight of 333.9 and are stored in a dark place, sealed in dry, at 2-8°C1.


Scientific Research Applications

Chemical Synthesis and Modification

Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate serves as a versatile intermediate in organic synthesis, contributing to the development of various chemical compounds. Its iodinated structure makes it a valuable precursor in the synthesis of substituted and annelated pyrazolo[1,5-a]pyridines, highlighting its utility in expanding the chemical space of heterocyclic compounds. These pyrazolo[1,5-a]pyridines have been synthesized through reactions with α-oxoketene dithioacetals, indicating its role in facilitating nucleophilic substitution reactions and ring closure processes, which are fundamental in constructing complex molecular architectures (Kishore et al., 1999).

Corrosion Inhibition

The compound has been indirectly related to research in corrosion inhibition. Although the specific compound isn't directly studied, research on related methylpyrazole derivatives demonstrates their effectiveness as corrosion inhibitors for metals in acidic environments. This implies potential applications for methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate in developing new corrosion inhibitors, considering the structural similarities and reactivity. Such inhibitors are crucial in protecting metals from corrosive processes, extending the lifespan of metal components in industrial applications (Chetouani et al., 2005).

Antimicrobial and Antiviral Research

Compounds structurally related to methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate have been evaluated for their antimicrobial and antiviral properties. For example, halopyrazole derivatives have shown promising antibacterial and antifungal activities, suggesting that similar compounds could be synthesized using methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate as a starting point. Such research underscores the potential of this compound in contributing to the development of new antimicrobial agents, which are critical in addressing the growing concern of antibiotic resistance (Siddiqui et al., 2013).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, derivatives of methylpyrazoles, including those structurally related to methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate, have been explored for their biological activity. For instance, triazenopyrazole derivatives have been investigated as potential inhibitors of HIV-1, showcasing the role of pyrazole derivatives in drug discovery efforts targeting viral infections. This highlights the broader applicability of methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate in synthesizing biologically active molecules that can be further optimized for therapeutic applications (Larsen et al., 1999).

Safety And Hazards

The safety and hazards of “Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate” are not explicitly mentioned in the searched resources. However, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin irritation, serious eye irritation, and respiratory irritation89.


Future Directions

The future directions for “Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate” are not explicitly mentioned in the searched resources. However, pyrazole derivatives are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry4. Therefore, it can be inferred that “Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate” may have potential applications in these areas. Further research and studies are needed to explore these possibilities.


properties

IUPAC Name

methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6I2N2O2/c1-10-5(8)3(7)4(9-10)6(11)12-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKJBQFACHWINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(=O)OC)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate

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